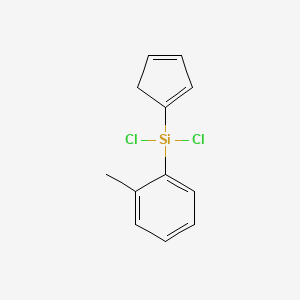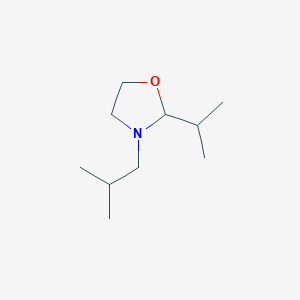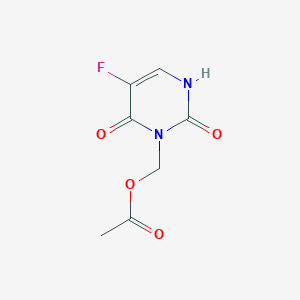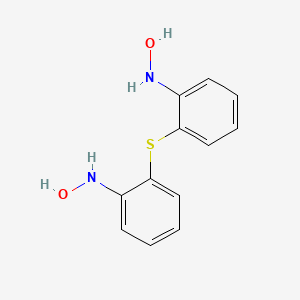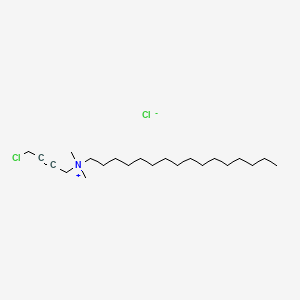
5-Bromo-2,2-dimethylhex-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,2-dimethylhex-3-yne: is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a bromine atom and two methyl groups attached to the second carbon of a hex-3-yne backbone. The presence of the bromine atom and the triple bond makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2-dimethylhex-3-yne typically involves the bromination of 2,2-dimethylhex-3-yne. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the fifth carbon position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2,2-dimethylhex-3-yne can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various derivatives.
Addition Reactions: The triple bond can undergo addition reactions with halogens, hydrogen halides, and other electrophiles, resulting in the formation of dihaloalkanes or haloalkenes.
Oxidation Reactions: The compound can be oxidized to form carbonyl-containing products, such as ketones or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Electrophilic Addition: Bromine (Br₂) or hydrogen bromide (HBr) in inert solvents like dichloromethane.
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) under controlled conditions.
Major Products Formed:
Substitution: 5-Hydroxy-2,2-dimethylhex-3-yne or 5-Amino-2,2-dimethylhex-3-yne.
Addition: 5,5-Dibromo-2,2-dimethylhexane or 5-Bromo-2,2-dimethylhex-3-ene.
Oxidation: 5-Oxo-2,2-dimethylhexanoic acid or 5-Oxo-2,2-dimethylhex-3-yne.
Scientific Research Applications
Chemistry: 5-Bromo-2,2-dimethylhex-3-yne is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions and other transformations.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, due to its ability to introduce bromine atoms into target structures.
Medicine: In medicinal chemistry, this compound serves as an intermediate in the development of drugs with potential therapeutic effects, such as anticancer or antimicrobial agents.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,2-dimethylhex-3-yne in chemical reactions involves the reactivity of the bromine atom and the triple bond. The bromine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo addition and oxidation reactions. These reactive sites enable the compound to interact with various molecular targets and pathways, facilitating the formation of diverse products.
Comparison with Similar Compounds
2,2-Dimethylhex-3-yne: Lacks the bromine atom, making it less reactive in substitution reactions.
5,5-Dimethyl-3-heptyne: Similar structure but with an additional carbon atom, affecting its reactivity and applications.
2,2,5-Trimethyl-3-hexyne: Contains an extra methyl group, influencing its steric and electronic properties.
Uniqueness: 5-Bromo-2,2-dimethylhex-3-yne is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research and industrial applications.
Properties
CAS No. |
72343-39-6 |
|---|---|
Molecular Formula |
C8H13Br |
Molecular Weight |
189.09 g/mol |
IUPAC Name |
5-bromo-2,2-dimethylhex-3-yne |
InChI |
InChI=1S/C8H13Br/c1-7(9)5-6-8(2,3)4/h7H,1-4H3 |
InChI Key |
VGAJORNGXUCDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


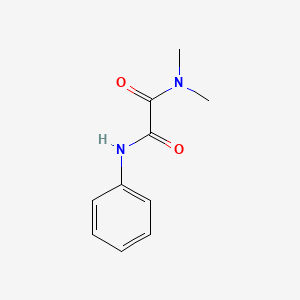
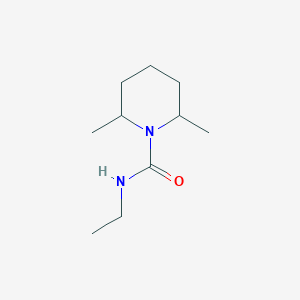
![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
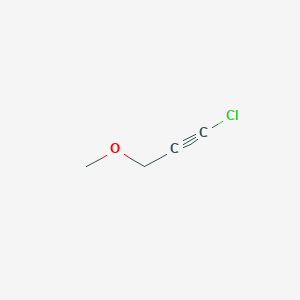
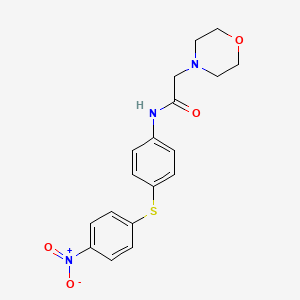
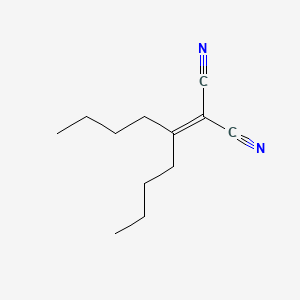
![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
